Tolyl-benzylsulfon
Overview
Description
Tolyl-benzylsulfon is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms this compound is specifically composed of a tolyl group (a methyl-substituted phenyl group) and a benzyl group (a phenyl group attached to a methylene group) connected through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolyl-benzylsulfon can be synthesized through several methods. One common approach involves the oxidation of tolyl-benzyl sulfide using oxidizing agents such as hydrogen peroxide or ruthenium tetroxide . Another method includes the alkylation of sodium p-toluenesulfinate with benzyl halides under basic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process. Continuous flow reactors and catalytic systems are sometimes employed to enhance the efficiency and sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tolyl-benzylsulfon undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ruthenium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Tolyl-benzylsulfonic acid.
Reduction: Tolyl-benzyl sulfide.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Tolyl-benzylsulfon has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which tolyl-benzylsulfon exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the aromatic rings in this compound can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Tolyl-substituted siloles: These compounds share the tolyl group but differ in their core structure, which includes a silicon-containing ring.
Tolyl-benzene: Similar in having a tolyl group, but lacks the sulfonyl linkage.
Sulfonimidates: These compounds contain a sulfonyl group but differ in their nitrogen-containing structure.
Uniqueness
Tolyl-benzylsulfon is unique due to its combination of a tolyl group, a benzyl group, and a sulfonyl linkage. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-benzylsulfonyl-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-5-6-10-14(12)17(15,16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYFWJNJRKCIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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